Cas no 1805057-19-5 (4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine)

4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine
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- インチ: 1S/C8H7F2N3/c1-4-5(2-11)7(12)6(3-13-4)8(9)10/h3,8H,1H3,(H2,12,13)
- InChIKey: HIQWEWPIBYSNJI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C)C(C#N)=C1N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070152-1g |
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine |
1805057-19-5 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridineに関する追加情報
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine: A Comprehensive Overview
4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine (CAS No. 1805057-19-5) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its pyridine ring substituted with an amino group, a cyano group, a difluoromethyl group, and a methyl group, exhibits a range of intriguing properties that make it a valuable molecule for various applications.
The synthesis of 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine involves a series of well-established organic reactions. Recent advancements in catalytic methods have enabled the efficient preparation of this compound, often utilizing transition metal catalysts to facilitate key transformations. The strategic placement of substituents on the pyridine ring is critical, as it influences the molecule's electronic properties and reactivity. For instance, the electron-withdrawing cyano and difluoromethyl groups enhance the compound's ability to participate in electrophilic aromatic substitution reactions, while the amino and methyl groups contribute to its nucleophilic character.
One of the most promising applications of 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine lies in its potential as a precursor for drug development. Recent studies have demonstrated that this compound can serve as a building block for constructing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For example, researchers have explored its use in designing inhibitors for kinases involved in cancer progression. The compound's ability to form hydrogen bonds and its capacity to modulate enzyme activity make it an attractive candidate for drug design.
In addition to its role in medicinal chemistry, 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent research has highlighted its potential as a component in organic field-effect transistors (OFETs), where it contributes to improved charge transport properties. The compound's ability to undergo post-synthetic modifications further enhances its utility in this field.
The structural versatility of 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine is complemented by its stability under various reaction conditions. This stability is attributed to the electron-withdrawing groups that stabilize the pyridine ring against nucleophilic attack. However, careful handling is required during synthesis and storage to avoid unintended side reactions. Researchers have also investigated the compound's photophysical properties, revealing its potential as a fluorescent probe for sensing applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its aromatic system, which contributes to its high reactivity and selectivity in various chemical reactions. These findings have guided the design of more efficient synthetic routes and novel applications for this compound.
In conclusion, 4-Amino-3-cyano-5-(difluoromethyl)-2-methylpyridine (CAS No. 1805057-19-5) is a multifaceted organic compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key molecule for future research and innovation.
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